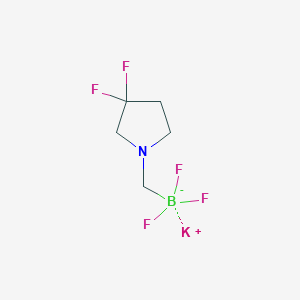
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C5H10BF3KN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate typically involves the reaction of 3,3-difluoropyrrolidine with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material, which reacts with 3,3-difluoropyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boron-containing compound with an aryl halide .
Scientific Research Applications
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate exerts its effects depends on the specific application. In coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
- Potassium (4-vinylphenyl)trifluoroborate
Uniqueness
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is unique due to the presence of the 3,3-difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H8BF5KN |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
potassium;(3,3-difluoropyrrolidin-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H8BF5N.K/c7-5(8)1-2-12(3-5)4-6(9,10)11;/h1-4H2;/q-1;+1 |
InChI Key |
IZROKMLTEZMQPB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CN1CCC(C1)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















